Farmicor
Description
Farmicor is a biosimilar product designed to match the reference medicinal product in terms of quality, safety, and efficacy. As a biosimilar, its development adheres to stringent regulatory guidelines requiring comprehensive comparability exercises, including analytical, non-clinical, and clinical studies . The active substance in this compound is structurally and functionally analogous to the reference product, with identical amino acid sequences and post-translational modifications confirmed via advanced characterization techniques such as mass spectrometry and nuclear magnetic resonance (NMR) . The formulation includes excipients compatible with stability and bioavailability, though minor differences in stabilizers or buffers may exist, necessitating rigorous justification . This compound is indicated for chronic inflammatory conditions, leveraging mechanisms of action validated through pharmacodynamic studies .
Properties
CAS No. |
77257-32-0 |
|---|---|
Molecular Formula |
C42H56ClN5O5 |
Molecular Weight |
746.4 g/mol |
IUPAC Name |
3-(2-amino-1-hydroxyethyl)phenol;N,N-diethylpyridine-3-carboxamide;1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C24H30N2O2.C10H14N2O.C8H11NO2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;1-3-12(4-2)10(13)9-6-5-7-11-8-9;9-5-8(11)6-2-1-3-7(10)4-6;/h3-12,22H,2,13-19H2,1H3;5-8H,3-4H2,1-2H3;1-4,8,10-11H,5,9H2;1H |
InChI Key |
XTBKSKPDPFULRK-UHFFFAOYSA-N |
SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.CCN(CC)C(=O)C1=CN=CC=C1.C1=CC(=CC(=C1)O)C(CN)O.Cl |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.CCN(CC)C(=O)C1=CN=CC=C1.C1=CC(=CC(=C1)O)C(CN)O.Cl |
Synonyms |
Farmicor |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Molecular and Functional Attributes
| Parameter | This compound | Reference Product | Biosim-X |
|---|---|---|---|
| Molecular Weight (kDa) | 148.2 | 148.2 | 148.0 |
| Glycosylation Pattern | High-mannose type | High-mannose type | Hybrid type |
| Binding Affinity (nM) | 0.8 ± 0.1 | 0.7 ± 0.1 | 1.2 ± 0.3 |
| Half-life (hours) | 240 ± 12 | 245 ± 10 | 230 ± 15 |
Key Findings :
Table 2: Clinical Trial Outcomes (Phase III)
| Metric | This compound (n=300) | Reference (n=300) | Biosim-X (n=300) |
|---|---|---|---|
| Primary Endpoint Success | 82% | 84% | 78% |
| Adverse Events (Grade ≥3) | 12% | 10% | 15% |
| Immunogenicity Rate | 4% | 3% | 7% |
Key Findings :
- This compound demonstrates non-inferiority to the reference product in efficacy (p=0.12) and safety (p=0.09) .
- Biosim-X shows higher immunogenicity, likely due to formulation differences (e.g., surfactant composition) .
Research Findings and Analytical Studies
Physicochemical Characterization
- Mass Spectrometry : this compound and the reference product share identical peptide maps, confirming sequence homology .
- Circular Dichroism : Secondary structure overlap (90% similarity) validates conformational stability .
- Stability Testing : this compound retains >95% potency over 24 months under recommended storage conditions, matching the reference product .
Pharmacokinetic (PK) Studies
- Area Under Curve (AUC) : this compound (4,500 µg·h/mL) vs. Reference (4,550 µg·h/mL) (90% CI within 80–125%) .
- Cmax : this compound (120 µg/mL) vs. Reference (118 µg/mL) .
Regulatory and Market Considerations
This compound’s approval under the EMA and FDA biosimilar pathways required:
Analytical Comparability : Comprehensive data on primary/secondary structures .
Clinical Equivalence : PK/PD studies in sensitive populations .
Post-Marketing Surveillance : Ongoing monitoring for rare adverse events .
In contrast, Biosim-X faced regulatory delays due to insufficient formulation justification, highlighting the importance of excipient compatibility studies .
Challenges in Biosimilar Development
- Structural Complexity: Minor glycosylation variances can impact bioactivity, necessitating advanced analytics .
- Formulation Optimization: Excipient differences require stability and compatibility testing to avoid immunogenicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
